2-(4-Cyanophenyl)-2,2-difluoroacetic acid
Overview
Description
2-(4-Cyanophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a cyanophenyl group and two fluorine atoms attached to an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds such as crisaborole, an oxaborole, have been shown to target the phosphodiesterase 4 (pde4) enzyme .
Mode of Action
For instance, Crisaborole inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
Based on the action of similar compounds, it may be involved in the regulation of inflammatory cytokine production .
Result of Action
Based on the action of similar compounds, it may have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid typically involves the introduction of the cyanophenyl group and the difluoroacetic acid moiety through a series of chemical reactions. One common method involves the reaction of 4-cyanobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-(4-Cyanophenyl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyanophenyl)acetic acid: Lacks the difluoro groups, which may result in different reactivity and applications.
2,2-Difluoroacetic acid: Lacks the cyanophenyl group, leading to different chemical properties and uses.
4-Cyanobenzoic acid: Contains a cyanophenyl group but lacks the difluoroacetic acid moiety.
Uniqueness
2-(4-Cyanophenyl)-2,2-difluoroacetic acid is unique due to the combination of the cyanophenyl group and the difluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. Additionally, the presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-cyanophenyl)-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJRLINCQPOYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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